Azanium,pentasulfide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

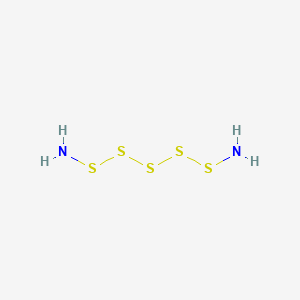

Structure

3D Structure

Properties

Molecular Formula |

H4N2S5 |

|---|---|

Molecular Weight |

192.4 g/mol |

IUPAC Name |

S-(aminotetrasulfanyl)thiohydroxylamine |

InChI |

InChI=1S/H4N2S5/c1-3-5-7-6-4-2/h1-2H2 |

InChI Key |

WKUOMWSWNJKGLU-UHFFFAOYSA-N |

Canonical SMILES |

NSSSSSN |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Azanium Pentasulfide (Ammonium Pentasulfide) for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of azanium pentasulfide, more commonly known as ammonium pentasulfide ((NH₄)₂S₅). It covers its synthesis, characterization, and key applications in research, with a focus on providing actionable experimental protocols and data.

Introduction to Azanium Pentasulfide

Azanium pentasulfide is an inorganic compound consisting of two ammonium (azanium) cations (NH₄⁺) and a pentasulfide anion (S₅²⁻). It is a yellow, crystalline solid that is highly unstable, particularly when dry and exposed to air.[1] The compound readily decomposes into ammonia (NH₃), hydrogen sulfide (H₂S), and elemental sulfur.[1][2] Its instability is a critical factor to consider in its synthesis, storage, and application. Despite its challenging handling requirements, its ability to act as a source of polysulfides and hydrogen sulfide makes it a valuable reagent in various research and industrial settings.

Physicochemical and Structural Properties

A summary of the key physicochemical and structural properties of azanium pentasulfide is presented in Table 1. This data is crucial for its proper handling, storage, and use in experimental setups.

Table 1: Physicochemical and Structural Properties of Azanium Pentasulfide ((NH₄)₂S₅)

| Property | Value |

| Chemical Formula | (NH₄)₂S₅[1] |

| Molar Mass | 196.38 g/mol [1] |

| Appearance | Yellow to orange-yellow prismatic crystals[1][2] |

| Density | 1.6 g/cm³[1] |

| Melting Point | 95 °C (in a sealed ampoule, melts to a red liquid)[1][2]; 115 °C (with decomposition)[2] |

| Solubility | Decomposes in water, soluble in ethanol and ammonia, insoluble in ether and carbon disulfide[1][2] |

| Crystal System | Monoclinic[1] |

| Space Group | P2₁/c[1] |

| Cell Parameters | a = 0.5427 nm, b = 1.6226 nm, c = 0.9430 nm, β = 105.31°[1] |

Synthesis of Azanium Pentasulfide

The synthesis of azanium pentasulfide requires careful control of reaction conditions due to the compound's instability. The primary methods involve the reaction of ammonia, hydrogen sulfide, and elemental sulfur.

The logical flow for the synthesis and subsequent handling of azanium pentasulfide is outlined in the diagram below. This workflow emphasizes the inert atmosphere and low-temperature conditions necessary for successful isolation and storage of the product.

Caption: General workflow for the synthesis and isolation of azanium pentasulfide.

This protocol is adapted from established laboratory procedures for the preparation of ammonium pentasulfide.[3]

-

Preparation of Ammonium Sulfide Solution:

-

In a flask cooled in an ice bath, saturate 25 mL of concentrated ammonia solution with hydrogen sulfide gas until no more gas is absorbed.

-

To this solution, add an additional 25 mL of concentrated ammonia solution.

-

-

Formation of Ammonium Pentasulfide:

-

Gently warm the ammonium sulfide solution to approximately 35°C.

-

While stirring, add 25 g of finely powdered sulfur. Continue stirring for 30-60 minutes until no more sulfur dissolves.

-

-

Isolation and Purification:

-

Filter the warm, yellow solution to remove any undissolved sulfur.

-

Add the filtrate to 60 mL of 95% ethanol and stopper the flask.

-

Allow the mixture to stand overnight in a refrigerator to facilitate crystallization.

-

Collect the crystals by suction filtration.

-

Wash the collected crystals with alcohol and then with ether to remove residual soluble impurities.

-

-

Drying and Storage:

Characterization Techniques

Due to its instability, the characterization of azanium pentasulfide must be performed promptly after synthesis. Key techniques include:

-

X-ray Crystallography: To confirm the crystal structure and unit cell parameters as detailed in Table 1.

-

Raman and Infrared (IR) Spectroscopy: To identify the characteristic vibrational modes of the S-S and N-H bonds.

-

Thermal Analysis (TGA/DSC): To study the decomposition pathway and determine the decomposition temperature, which is reported to be around 115°C.[2]

Research Applications

While the inherent instability of azanium pentasulfide limits its widespread use, it serves as a valuable reagent in specific applications where a soluble, reactive source of sulfur is required.

Azanium pentasulfide is used as an analytical reagent.[2] Its solutions can be employed in qualitative analysis schemes. It also reacts with acids to release hydrogen sulfide gas, a reaction that can be used for the generation of H₂S in a laboratory setting.[2][4]

Azanium pentasulfide can be used as a precursor for the synthesis of other sulfur-containing compounds and materials.[5] For instance, it can be used to introduce sulfur into various organic and inorganic frameworks.

Ammonium polysulfide solutions, including pentasulfide, have applications in various industrial processes:

-

Cyanide Abatement: They are used to convert toxic cyanides in wastewater streams into less harmful thiocyanates.[6]

-

Oil and Gas Industry: Used as a hydrogen sulfide (H₂S) scavenger to reduce the concentration of this toxic and corrosive gas in hydrocarbon streams.[7]

-

Other Applications: It has also been used as an insecticide and in the textile industry.[2][8][9]

The diagram below illustrates the logical relationship of azanium pentasulfide's properties to its primary application areas.

Caption: Relationship between the properties of azanium pentasulfide and its applications.

Safety and Handling

Azanium pentasulfide is a hazardous substance that must be handled with appropriate safety precautions.

-

Toxicity: It is classified as highly toxic.[2] The oral LD50 in rats is 152 mg/kg.[2]

-

Corrosivity: The compound is corrosive and can cause severe skin and eye burns.[4]

-

Decomposition Products: Upon decomposition, it releases toxic and flammable gases, including ammonia and hydrogen sulfide, which have strong, unpleasant odors.[2][4]

-

Reactivity: It reacts with acids to evolve toxic hydrogen sulfide gas.[4] It may also react vigorously with oxidizing agents.[4]

Table 2: Safety and Hazard Information

| Hazard Type | Description |

| Acute Toxicity | Oral LD50 (rat): 152 mg/kg; Skin LD50 (rabbit): 1790 mg/kg[2] |

| Primary Hazards | Toxic, Corrosive[2][4] |

| Decomposition | Releases toxic and flammable gases (NH₃, H₂S) upon heating or contact with air[2][4] |

| Incompatibilities | Acids, Oxidizing agents[4] |

| Storage | Store at low temperatures, under an inert atmosphere or mother liquor, and away from acids[1][2] |

Conclusion

Azanium pentasulfide is a highly reactive and unstable compound with niche but important applications in research and industry. Its successful use hinges on a thorough understanding of its properties and strict adherence to proper synthesis, handling, and storage protocols. This guide provides the foundational knowledge for researchers to safely and effectively utilize this versatile sulfur-containing reagent in their work.

References

- 1. Ammonium pentasulfide - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. prepchem.com [prepchem.com]

- 4. AMMONIUM POLYSULFIDE, SOLUTION | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Ammonium sulfide | 12135-76-1 | Benchchem [benchchem.com]

- 6. Ammonium polysulfide CAS No. 12259-92-6 | Sinoright [sinoright.net]

- 7. imperialchem.com [imperialchem.com]

- 8. Page loading... [wap.guidechem.com]

- 9. nbinno.com [nbinno.com]

Ammonium Pentasulfide: A Comprehensive Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium pentasulfide, (NH₄)₂S₅, is an inorganic compound belonging to the family of ammonium polysulfides. While it exists as a yellow to orange-yellow crystalline solid under anhydrous conditions, it is most commonly encountered and utilized in the laboratory as an aqueous solution.[1] These solutions are known for their distinct odor of ammonia and hydrogen sulfide. This guide provides an in-depth overview of the physical and chemical properties of ammonium pentasulfide, detailed experimental protocols for its synthesis and handling, and a discussion of its applications in a laboratory setting, with a focus on its relevance to chemical synthesis and potential, though not yet fully explored, roles in fields related to drug discovery.

Physical and Chemical Properties

Ammonium pentasulfide is a reactive and unstable compound, particularly in the presence of air and moisture.[1][2] Its properties are often influenced by the equilibrium between various polysulfide anions (Sₓ²⁻) in solution. The key physical and chemical data for ammonium pentasulfide are summarized in the tables below.

Physical Properties

| Property | Value | References |

| Chemical Formula | (NH₄)₂S₅ | [2][3] |

| Molar Mass | 196.40 g/mol | [1] |

| Appearance | Yellow to orange-yellow prismatic crystals | [1] |

| Density | 1.6 g/cm³ | [2] |

| Melting Point | 95 °C (in a sealed tube, becomes a red liquid); 115 °C (decomposes) | [1] |

| Solubility | Soluble in water (with decomposition), ethanol, and ammonia. Insoluble in ether and carbon disulfide. | [1] |

Chemical Identity

| Identifier | Value | References |

| IUPAC Name | Diammonium pentasulfide | [2] |

| CAS Number | 12135-77-2 | [2] |

Experimental Protocols

Synthesis of Ammonium Pentasulfide

A common laboratory-scale synthesis of ammonium pentasulfide involves the reaction of ammonium sulfide solution with elemental sulfur.[1]

Materials:

-

Concentrated ammonia solution (28%)

-

Hydrogen sulfide gas

-

Finely powdered sulfur

-

Ethanol (95%)

-

Diethyl ether

-

Ice bath

-

Reaction flask with a gas inlet tube and stirrer

-

Filtration apparatus

Procedure:

-

In a fume hood, cool 25 mL of concentrated ammonia solution in an ice bath.

-

Bubble hydrogen sulfide gas through the cold ammonia solution until it is saturated.

-

To the resulting ammonium sulfide solution, add an additional 25 mL of concentrated ammonia.

-

Gently warm the solution to approximately 35-40 °C.

-

Gradually add 25 g of finely powdered sulfur to the warm solution while stirring continuously.

-

Continue stirring until no more sulfur dissolves.

-

Filter the warm, yellow solution to remove any unreacted sulfur.

-

Slowly add the filtrate to 60 mL of 95% ethanol with stirring.

-

Crystals of ammonium pentasulfide will precipitate.

-

Cool the mixture in an ice bath to maximize crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with cold ethanol, followed by a wash with diethyl ether to facilitate drying.

-

Dry the product in a desiccator over a suitable drying agent.

Logical Relationship for Ammonium Pentasulfide Synthesis

References

A Technical Guide to the Research Applications of Ammonium Pentasulfide (CAS No. 12135-77-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium pentasulfide, with the CAS number 12135-77-2, is a reactive sulfur-containing inorganic compound. While its applications in industrial processes are known, its utility in the research and development sector, particularly in organic synthesis and medicinal chemistry, is noteworthy. This technical guide provides an in-depth overview of the core research applications of ammonium pentasulfide, with a focus on its role as a key reagent in the Willgerodt-Kindler reaction for the synthesis of amides and carboxylic acids. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its use in the laboratory. Furthermore, this guide explores its emerging applications as a sulfur-transfer agent, in the synthesis of sulfur-containing heterocycles, and as a potential source of hydrogen sulfide (H₂S) for biological studies.

Introduction

Ammonium pentasulfide, (NH₄)₂S₅, is an inorganic compound that exists as a yellow to orange crystalline solid.[1] It is characterized by a chain of five sulfur atoms with two ammonium counterions. The compound is unstable and decomposes in the presence of water or upon heating, releasing ammonia, hydrogen sulfide, and elemental sulfur.[2] Despite its instability, (NH₄)₂S₅ serves as a valuable reagent in specific chemical transformations where a reactive source of sulfur is required.

This guide is intended for researchers, scientists, and professionals in drug development who are interested in the synthetic and potential therapeutic applications of this compound. We will delve into its primary application in the Willgerodt-Kindler reaction, providing actionable data and protocols. Additionally, we will explore other significant research uses that leverage its unique chemical properties.

Physicochemical Properties

A summary of the key physicochemical properties of ammonium pentasulfide is provided in the table below.

| Property | Value | Reference(s) |

| CAS Number | 12135-77-2 | [2] |

| Molecular Formula | (NH₄)₂S₅ | [2] |

| Molecular Weight | 196.40 g/mol | [1] |

| Appearance | Yellow to orange-yellow prismatic crystals | [1] |

| Melting Point | 95 °C (in a closed tube, decomposes) | [1] |

| Solubility | Decomposes in water; Soluble in ethanol and ammonia; Insoluble in ether and carbon disulfide | [1] |

| Stability | Unstable, especially when exposed to air and moisture. Decomposes upon heating. | [1] |

Core Research Application: The Willgerodt-Kindler Reaction

The most significant and well-documented research application of ammonium pentasulfide is its use as a key reagent in the Willgerodt reaction, a named reaction in organic chemistry.[3][4] This reaction, along with its close variant, the Willgerodt-Kindler reaction, is a powerful tool for the synthesis of amides and carboxylic acids from aryl alkyl ketones.[5]

The overall transformation involves the migration of a carbonyl group to the terminal carbon of an alkyl chain and its subsequent conversion to an amide or carboxylic acid.[3]

General Reaction Scheme

The general scheme of the Willgerodt reaction using ammonium polysulfide is as follows:

General scheme for the Willgerodt reaction.

Mechanism of the Willgerodt Reaction

The precise mechanism of the Willgerodt reaction with ammonium polysulfide is complex and has been the subject of much investigation. It is generally accepted to proceed through a series of intermediates involving the initial formation of a nitrogen-containing species, followed by the migration of the functional group along the alkyl chain. A plausible mechanistic pathway is outlined below.

Caption: Proposed mechanistic pathway of the Willgerodt reaction.

Quantitative Data: Reaction Yields

The yield of the Willgerodt reaction is influenced by several factors, including the substrate, reaction temperature, and the specific composition of the ammonium polysulfide reagent. The following table summarizes reported yields for the conversion of various aryl alkyl ketones to their corresponding amides or carboxylic acids.

| Starting Ketone | Product | Reagent System | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| Acetophenone | Phenylacetamide | (NH₄)₂Sₓ, Pyridine | 158 | 4 | 85.6 | [6] |

| p-Methoxyacetophenone | p-Methoxyphenylacetamide | (NH₄)₂Sₓ | 200 | 4 | 62 | [7] |

| p-Chloroacetophenone | p-Chlorophenylacetamide | (NH₄)₂Sₓ | 200 | 4 | 66 | [7] |

| 2,5-Dichloroacetophenone | 2,5-Dichlorophenylacetamide | (NH₄)₂Sₓ, NH₃ | 200 | 4 | 11 | [7] |

| Propiophenone | β-Phenylpropionamide | (NH₄)₂Sₓ | 160-190 | 4-6 | - | [6] |

Detailed Experimental Protocol: Synthesis of Phenylacetamide from Acetophenone

This protocol is adapted from a study on the optimization of the Willgerodt reaction conditions.[6]

Materials:

-

Acetophenone (reagent grade)

-

Flowers of Sulfur

-

Concentrated Ammonium Hydroxide (28-30%)

-

Pyridine (optional, but can improve yield)

-

Dioxane (optional, for lower reaction temperatures)

-

Soft-glass test tubes or a pressure reactor

Procedure:

-

Reagent Preparation: Prepare the ammonium polysulfide solution by dissolving an excess of sulfur in a concentrated ammonium hydroxide solution. The optimal ratio found in some studies is approximately 10 gram-atomic weights of sulfur per mole of ketone.[6]

-

Reaction Setup: In a 5-inch soft-glass test tube or a suitable pressure vessel, combine 1.00 g of acetophenone with the appropriate amount of flowers of sulfur and 5.00 mL of the prepared ammonium polysulfide solution. If using, pyridine or dioxane can be added at this stage.

-

Reaction: Seal the tube or reactor and heat it in a controlled temperature environment (e.g., a furnace or a sand bath) to 160-190 °C for 4 to 6 hours.

-

Work-up: After cooling, carefully open the reaction vessel in a well-ventilated fume hood. Transfer the contents to a beaker and evaporate to dryness on a water bath to remove volatile ammonium sulfide.

-

Purification: The residue, containing phenylacetamide, sulfur, and ammonium phenylacetate, can be further purified. This typically involves recrystallization from a suitable solvent like ethanol or water after initial purification steps to remove excess sulfur.

Caption: Experimental workflow for the synthesis of phenylacetamide.

Other Research Applications

Beyond the Willgerodt-Kindler reaction, ammonium pentasulfide and related polysulfides are utilized in several other areas of chemical research.

Synthesis of Sulfur-Containing Heterocycles

Ammonium polysulfide can serve as a sulfur source for the synthesis of various sulfur-containing heterocyclic compounds, which are important scaffolds in medicinal chemistry. For instance, it can be used in reactions to form thiophenes and other related structures, although specific, high-yielding, and general methods are less common than for the Willgerodt-Kindler reaction. The synthesis of thiophenes often involves the reaction of 1,4-dicarbonyl compounds with a sulfurizing agent.[8]

Sulfur-Transfer Agent

The polysulfide chain in (NH₄)₂S₅ makes it an effective sulfur-transfer agent. In this capacity, it can be used to introduce sulfur atoms into organic molecules, a key step in the synthesis of various organosulfur compounds with potential biological activity.

Precursor for Hydrogen Sulfide (H₂S) Donor Molecules

Hydrogen sulfide is now recognized as an important gasotransmitter with various physiological roles, and the development of H₂S donor molecules is an active area of research.[9][10] Due to its ability to release H₂S upon decomposition, ammonium pentasulfide can be considered a simple, inorganic precursor for H₂S. While its rapid and uncontrolled release profile limits its direct therapeutic application, it can be used in research settings to study the effects of H₂S in a non-biological context or as a starting material for the synthesis of more sophisticated, slow-releasing H₂S donors.[11][12]

Caption: Conceptual pathway for (NH₄)₂S₅ as an H₂S source.

Synthesis of Sulfur Nanoparticles

Ammonium polysulfide has been used in the preparation of sulfur nanoparticles.[13] These nanoparticles are of interest for various applications, including in drug delivery systems and as antimicrobial agents, due to their high surface area and reactivity. The size of the sulfur nanoparticles can be controlled by adjusting the reaction conditions.[13]

Safety and Handling

Ammonium pentasulfide is a hazardous substance and must be handled with appropriate safety precautions.

-

Toxicity: It is toxic if ingested and can cause severe skin and eye irritation.[1]

-

Decomposition: It readily decomposes to release toxic and flammable gases, including hydrogen sulfide and ammonia.[1]

-

Handling: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

-

Storage: Due to its instability, it is often prepared fresh for use. If storage is necessary, it should be kept in a cool, dry place, away from acids and oxidizing agents.

Conclusion

Ammonium pentasulfide (CAS No. 12135-77-2) is a versatile, albeit unstable, reagent with significant applications in organic synthesis. Its primary role in the Willgerodt-Kindler reaction provides a valuable method for the preparation of amides and carboxylic acids, which are important functional groups in many biologically active molecules. Emerging applications in the synthesis of sulfur heterocycles, as a sulfur-transfer agent, and in the generation of sulfur-based nanomaterials and H₂S donors highlight its potential for further exploration in medicinal chemistry and materials science. Researchers utilizing this compound should be well-versed in its handling requirements to ensure safe and effective application in the laboratory.

References

- 1. Recent advances in the Willgerodt–Kindler reaction - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the Willgerodt–Kindler reaction - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 5. Willgerodt_rearrangement [chemeurope.com]

- 6. sciencemadness.org [sciencemadness.org]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 9. Hydrogen Sulfide (H2S) Releasing Agents: Chemistry and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. alzdiscovery.org [alzdiscovery.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Diammonium Pentasulfide: Discovery, History, and Applications in Inorganic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diammonium pentasulfide, (NH₄)₂S₅, is an inorganic polysulfide that has carved a niche in both classical and modern chemistry. From its early use as "yellow ammonium polysulfide" in organic synthesis to its contemporary relevance in materials science, this compound offers a fascinating case study in the chemistry of sulfur. This technical guide provides a comprehensive overview of the discovery, history, synthesis, properties, and key applications of diammonium pentasulfide. Detailed experimental protocols, quantitative data, and visual representations of its chemical behavior are presented to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction

Diammonium pentasulfide is a salt composed of two ammonium cations (NH₄⁺) and a pentasulfide anion (S₅²⁻). The pentasulfide anion is a polysulfide, a chain of sulfur atoms with a negative charge at each terminus. While polysulfides in various forms have been known for centuries, the specific characterization and application of the ammonium salt with five sulfur atoms is a more recent development in the history of chemistry. This guide will delve into the historical context of its discovery, its chemical and physical properties, detailed methods for its synthesis, and its role in significant chemical transformations.

Discovery and History

The history of diammonium pentasulfide is intertwined with the broader history of polysulfides. The earliest known polysulfides were alkali metal polysulfides, collectively known as "liver of sulfur" (Hepar sulfuris), which were used in alchemy and early medicine for their characteristic color and reactions. These were typically mixtures of various polysulfides and other sulfur compounds.

The specific use of ammonium polysulfides gained prominence in the late 19th century. The German chemist Conrad Willgerodt is a key figure in the history of this reagent. In the 1880s, he reported the use of a "yellow ammonium polysulfide" solution to achieve novel organic transformations.[1][2] This work led to the development of the Willgerodt reaction , a method for converting aryl alkyl ketones to the corresponding amides by heating them with aqueous ammonium polysulfide.[1][2] While Willgerodt's work utilized a solution likely containing a mixture of ammonium polysulfides, it marks a significant point in the application and study of these compounds.

The isolation and characterization of specific ammonium polysulfides, including the pentasulfide, followed as analytical techniques advanced. However, the exact first synthesis and definitive characterization of pure, crystalline diammonium pentasulfide is not well-documented in easily accessible historical records.

Chemical and Physical Properties

Diammonium pentasulfide is a yellow to orange-yellow crystalline solid.[2] It is unstable, especially when exposed to air and moisture, and is often prepared and used as a solution.[2]

Quantitative Data

The following table summarizes the known quantitative properties of diammonium pentasulfide.

| Property | Value | Reference |

| Chemical Formula | (NH₄)₂S₅ | [3] |

| Molar Mass | 196.38 g/mol | [3] |

| Appearance | Yellow to orange-yellow prismatic crystals | [2] |

| Density | 1.6 g/cm³ | [3] |

| Melting Point | 95 °C (in a sealed tube, becomes a red liquid); 115 °C (decomposes) | [2][3] |

| Solubility | Decomposes in water; Soluble in ethanol and ammonia; Insoluble in ether and carbon disulfide. | [2] |

| Crystal System | Monoclinic | [3] |

| Space Group | P2₁/c | [3] |

| Unit Cell Parameters | a = 0.5427 nm, b = 1.6226 nm, c = 0.9430 nm, β = 105.31° | [3] |

Chemical Reactivity and Decomposition

Diammonium pentasulfide is a reactive compound. Its instability is a key characteristic.

-

Decomposition: When stored in air or upon gentle heating, it decomposes into ammonia, hydrogen sulfide, and elemental sulfur.[3] (NH₄)₂S₅ → 2NH₃ + H₂S + 4S

-

Reaction with Acids: In the presence of acids, it readily decomposes to release toxic hydrogen sulfide gas and precipitate sulfur.[2]

Experimental Protocols

The synthesis of diammonium pentasulfide is typically achieved by the reaction of ammonium sulfide with an excess of sulfur. The following is a detailed experimental protocol adapted from established procedures.[1]

Synthesis of Diammonium Pentasulfide

Materials:

-

Concentrated ammonia solution (28-30%)

-

Hydrogen sulfide gas

-

Powdered sulfur

-

Ethanol (95%)

-

Diethyl ether

-

Ice

Procedure:

-

Preparation of Ammonium Sulfide Solution: In a fume hood, cool 25 mL of concentrated ammonia solution in an ice bath. Bubble hydrogen sulfide gas through the cold ammonia solution until it is saturated. To this solution, add another 25 mL of cold, concentrated ammonia solution. This creates a solution of ammonium sulfide, (NH₄)₂S.

-

Formation of Diammonium Pentasulfide: Gently warm the ammonium sulfide solution to approximately 35 °C. While stirring, gradually add 25 g of finely powdered sulfur. Continue stirring for 30-60 minutes until no more sulfur dissolves. The solution will turn a deep yellow or orange color.

-

Crystallization: Filter the warm solution to remove any undissolved sulfur. To the filtrate, add 60 mL of 95% ethanol. Stopper the flask and allow it to stand overnight in a refrigerator. Yellow crystals of diammonium pentasulfide will precipitate.

-

Isolation and Drying: Collect the crystals by suction filtration. Wash the crystals with cold ethanol, followed by a wash with diethyl ether to facilitate drying. Dry the product in a vacuum desiccator over a drying agent such as calcium oxide.

Yield: Approximately 40 g.

Storage: The product is unstable and should be stored in a tightly sealed container under an inert atmosphere, if possible, and at a low temperature.[3]

Visualizations

To better understand the chemical processes involving diammonium pentasulfide, the following diagrams are provided.

Caption: Workflow for the synthesis of diammonium pentasulfide.

Caption: Decomposition pathway of diammonium pentasulfide.

Caption: The Willgerodt-Kindler reaction using ammonium polysulfide.

Applications in Chemistry

The primary historical and ongoing application of diammonium pentasulfide (as a component of "yellow ammonium sulfide") is in organic synthesis.

-

The Willgerodt-Kindler Reaction: As mentioned, this is the most notable application. It allows for the conversion of ketones to amides, a transformation that is particularly useful in the synthesis of complex organic molecules, including pharmaceuticals.[1][2]

-

Analytical Chemistry: Ammonium polysulfide solutions have been used in traditional qualitative inorganic analysis schemes to separate certain metal sulfides based on the formation of soluble thiometallate complexes.

-

Other Synthetic Uses: Polysulfides, in general, are used as sulfurating agents in the synthesis of sulfur-containing organic and inorganic compounds.

Safety and Handling

Diammonium pentasulfide and its solutions should be handled with care in a well-ventilated fume hood.

-

Toxicity: It is considered toxic.[2]

-

Decomposition Products: It releases toxic and flammable gases, ammonia and hydrogen sulfide, upon decomposition.[2] Hydrogen sulfide is particularly hazardous.

-

Corrosivity: Solutions can be corrosive.

-

Incompatibilities: It reacts vigorously with acids.

Always consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion

Diammonium pentasulfide, a seemingly simple inorganic salt, holds a significant place in the history of chemistry, particularly through its role in the development of the Willgerodt reaction. While its inherent instability presents challenges for its isolation and detailed characterization, its utility as a reagent in solution is well-established. This guide has provided a comprehensive overview of its known properties, a detailed protocol for its synthesis, and visual aids to understand its chemical behavior. For researchers in organic synthesis and inorganic chemistry, a thorough understanding of this classic reagent remains valuable. Further research to fully characterize its spectroscopic and thermodynamic properties would be a welcome addition to the chemical literature.

References

Theoretical Insights into the Molecular Architecture of Azanium Pentasulfide

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Azanium pentasulfide, systematically named diammonium pentasulfane-1,5-diide with the chemical formula (NH₄)₂S₅, is a compound of interest due to the unique properties of polysulfide anions. These sulfur chains play crucial roles in various electrochemical and biological systems. Understanding the precise molecular structure of azanium pentasulfide is fundamental to elucidating its reactivity and potential applications. This technical guide provides a comprehensive overview of the theoretical studies on the molecular structure of azanium pentasulfide, focusing on computational chemistry approaches. It is designed to be a resource for researchers, scientists, and professionals in drug development who are interested in the structural and electronic properties of sulfur-containing compounds.

Molecular Structure and Geometry

The molecular structure of azanium pentasulfide is characterized by the ionic interaction between two azanium (ammonium, NH₄⁺) cations and one pentasulfide (S₅²⁻) anion. The overall structure is governed by the geometries of these individual ions and their arrangement in the crystal lattice.

The Azanium (Ammonium) Cation

The azanium cation (NH₄⁺) exhibits a highly symmetric tetrahedral geometry. The central nitrogen atom is bonded to four hydrogen atoms. This tetrahedral arrangement results from the sp³ hybridization of the nitrogen atom, leading to bond angles of approximately 109.5° between the hydrogen atoms.[1][2][3][4][5] The N-H bond length is typically around 1.03 Å.

The Pentasulfide Anion

The pentasulfide anion (S₅²⁻) is a non-planar, unbranched chain of five sulfur atoms. Its conformation is crucial for determining the overall structure and reactivity of the compound. Theoretical studies, primarily using Density Functional Theory (DFT), have been instrumental in determining the most stable conformations of polysulfide anions.

Quantitative Molecular Data

Theoretical calculations provide valuable quantitative data on the molecular geometry of azanium pentasulfide. The following tables summarize key structural parameters derived from computational studies and experimental crystallographic data.

Table 1: Calculated Geometric Parameters of the Pentasulfide Anion (S₅²⁻)

| Parameter | S₁-S₂ Bond Length (Å) | S₂-S₃ Bond Length (Å) | S₁-S₂-S₃ Bond Angle (°) | S₂-S₃-S₄ Bond Angle (°) | S₁-S₂-S₃-S₄ Dihedral Angle (°) |

| Calculated Value | 2.06 - 2.10 | 2.05 - 2.08 | 107 - 110 | 106 - 109 | 85 - 95 |

Note: The ranges provided are typical values from DFT calculations on polysulfide anions in various environments. Specific values can vary depending on the computational method and the chemical environment.

Table 2: Geometric Parameters of the Azanium Cation (NH₄⁺)

| Parameter | N-H Bond Length (Å) | H-N-H Bond Angle (°) |

| Typical Value | ~1.03 | ~109.5 |

Table 3: Experimental Crystallographic Data for Ammonium Pentasulfide ((NH₄)₂S₅) [6][7]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Cell Parameter 'a' | 0.5427 nm |

| Cell Parameter 'b' | 1.6226 nm |

| Cell Parameter 'c' | 0.9430 nm |

| Cell Angle 'β' | 105.31° |

| Formula Units per Cell (Z) | 4 |

Theoretical and Experimental Protocols

Computational Methodology for Structural Optimization

The theoretical determination of the molecular structure of azanium pentasulfide and its constituent ions relies heavily on quantum chemical calculations, particularly Density Functional Theory (DFT). A typical computational protocol for geometry optimization is as follows:

-

Initial Structure: An initial guess for the molecular geometry is constructed based on known chemical principles and experimental data where available.

-

Choice of Method: A suitable DFT functional is chosen. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common choice for its balance of accuracy and computational cost.

-

Basis Set Selection: A basis set, which is a set of mathematical functions used to describe the atomic orbitals, is selected. For sulfur-containing compounds, a basis set that includes polarization and diffuse functions, such as 6-311++G(d,p), is often employed to accurately describe the electron distribution, especially on the anionic sulfur chain.

-

Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms. This iterative process adjusts the bond lengths, bond angles, and dihedral angles until the lowest energy conformation is found.

-

Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, a vibrational frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.

Experimental Protocol: X-ray Crystallography

Single-crystal X-ray diffraction is the primary experimental technique used to determine the solid-state structure of crystalline compounds like ammonium pentasulfide. The general protocol involves:

-

Crystal Growth: High-quality single crystals of ammonium pentasulfide are grown, typically from a saturated solution.

-

Data Collection: A single crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution: The positions of the atoms in the crystal lattice are determined from the diffraction data using computational methods.

-

Structure Refinement: The atomic positions and other structural parameters are refined to obtain the best possible fit to the experimental data.

Visualizations of Computational Workflow

The following diagrams illustrate the logical flow of theoretical studies on the molecular structure of azanium pentasulfide.

Conclusion

Theoretical studies, particularly those employing Density Functional Theory, provide indispensable insights into the molecular structure of azanium pentasulfide. These computational approaches, in conjunction with experimental techniques like X-ray crystallography, allow for a detailed characterization of the geometric parameters of both the azanium cation and the pentasulfide anion. The data and protocols presented in this guide offer a foundational understanding for researchers and professionals engaged in the study and application of polysulfide-containing compounds, paving the way for further exploration of their chemical and biological activities.

References

- 1. A theoretical analysis of the vibrational modes of ammonium metavanadate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Simultaneous Infrared Spectroscopy, Raman Spectroscopy, and Luminescence Sensing: A Multispectroscopic Analytical Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ammonium sulfide ((NH4)2(S5)) | H4NS5-9 | CID 3014668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. longdom.org [longdom.org]

- 7. (PDF) Structure and Dynamics of Polysulfide Clusters in a Nonaqueous Solvent Mixture of 1,3-Dioxolane and 1,2-Dimethoxyethane (2019) | Amity Andersen | 64 Citations [scispace.com]

An In-depth Technical Guide to the Decomposition Pathways of Ammonium Pentasulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core decomposition pathways of ammonium pentasulfide ((NH₄)₂S₅). The information presented herein is intended for an audience with a strong background in chemistry and is designed to support research and development activities where the stability and degradation of polysulfide compounds are of interest. This document summarizes key quantitative data, outlines detailed experimental methodologies, and provides visual representations of the decomposition processes.

Core Concepts of Ammonium Pentasulfide Instability

Ammonium pentasulfide is an inorganic compound that is notably unstable under various conditions.[1] It is known primarily in aqueous solutions, as the solid form decomposes rapidly when exposed to air or moisture.[2][3] The decomposition of ammonium pentasulfide is a critical consideration in its application, which includes roles as an analytical reagent and insecticide.[1][4] The primary decomposition products are ammonia (NH₃), hydrogen sulfide (H₂S), and elemental sulfur (S).[1][2] The stability of ammonium pentasulfide solutions is significantly influenced by temperature, pH, and exposure to the atmosphere.[5][6]

Quantitative Decomposition Data

The decomposition of ammonium pentasulfide and related polysulfides has been the subject of kinetic studies. The data below summarizes key findings regarding the rates and conditions of decomposition.

Table 1: Kinetic Parameters for Aqueous Polysulfide Decomposition

| Parameter | Value | Conditions | Source |

| Rate Equation | −dCₛ/dt = −kₑ[S₅²⁻][OH⁻]/[HS⁻] | Aqueous solution, 25-85 °C | [7] |

| Rate Constant (kₑ) | kₑ = 10⁻⁽¹⁰·⁷⁻⁵⁴³⁰/ᵀ(ᴷ)⁾ | - | [7] |

| Activation Energy (Eₐ) | 104 (±5) kJ·mol⁻¹ | - | [7] |

Note: Cₛ represents the concentration of dissolved zerovalent sulfur.

Table 2: Influence of Ammonia Loss on the Stability of Ammonium Polysulfide Solutions at Ambient Temperature

| Ammonia Loss (% by weight) | Time to Crystallization (Sulfur Precipitation) | Source |

| < 0.26 | > 24 hours | [6] |

| 0.26 | < 24 hours | [6] |

| > 0.50 | ~ 6 hours | [6] |

Table 3: Thermal Decomposition Temperatures

| Process | Temperature | Conditions | Source(s) |

| Melting | 95 °C (203 °F) | In a sealed ampoule | [1][2] |

| Decomposition | 115 °C (239 °F) | - | [1][8] |

| Decomposition of solid | ~ -18 °C ( -0.4 °F) | In the absence of moisture | [3][9] |

Decomposition Pathways

The decomposition of ammonium pentasulfide can proceed through several pathways depending on the environmental conditions. The primary pathways include thermal decomposition and pH-dependent decomposition in aqueous solutions.

Thermal Decomposition

When heated or stored in the air, ammonium pentasulfide decomposes into ammonia, hydrogen sulfide, and elemental sulfur.[2] This is the most direct decomposition pathway.

pH-Dependent Decomposition

The stability of ammonium pentasulfide in aqueous solutions is highly dependent on pH.

-

Acidic Conditions: In the presence of acids, ammonium pentasulfide rapidly decomposes to release hydrogen sulfide gas, while precipitating elemental sulfur and forming an ammonium salt.[1][4]

-

Basic Conditions: Reaction with strong bases, such as sodium hydroxide, results in the formation of ammonia.[10] The polysulfide chain itself may undergo further reactions.

Experimental Protocols

The following sections describe generalized methodologies for the synthesis of ammonium pentasulfide and the investigation of its decomposition kinetics.

Synthesis of Ammonium Pentasulfide Solution

This protocol is based on established synthesis methods.[1][2]

-

Preparation of Ammonia Solution: Prepare a concentrated aqueous solution of ammonia in a three-necked flask equipped with a gas inlet tube, a stirrer, and a gas outlet.

-

Introduction of Hydrogen Sulfide: Bubble hydrogen sulfide gas through the stirred ammonia solution. The reaction is exothermic and should be cooled in an ice bath to maintain a low temperature. Continue until the solution is saturated with ammonium sulfide.

-

Addition of Sulfur: To the resulting ammonium sulfide solution, add powdered elemental sulfur in a stoichiometric excess to form the pentasulfide.

-

Reaction and Filtration: Stir the mixture until the sulfur has dissolved, which may take several hours. The solution will turn a characteristic yellow to orange-red color.

-

Storage: The resulting ammonium pentasulfide solution should be stored in a tightly sealed container, protected from light and air, to minimize decomposition.[2]

Kinetic Analysis of Thermal Decomposition

This protocol outlines a general procedure for studying the decomposition kinetics using UV-Visible spectrophotometry, adapted from methodologies for related compounds.[7]

-

Sample Preparation: Prepare a stock solution of ammonium pentasulfide of a known concentration. Dilute the stock solution to the desired concentration for the kinetic runs using an appropriate buffer to maintain a constant pH.

-

Experimental Setup: Use a temperature-controlled spectrophotometer with a multi-cell holder. Set the desired temperature for the kinetic study (e.g., in the range of 25-85 °C).

-

Data Acquisition:

-

Place the cuvettes containing the sample solutions into the cell holder and allow them to equilibrate to the set temperature.

-

Monitor the decomposition by recording the absorbance at a wavelength characteristic of the polysulfide ions over time. The change in concentration of the polysulfide can be followed by the decrease in absorbance.

-

-

Analysis:

-

Use the Beer-Lambert law to convert absorbance data to concentration data.

-

Plot the concentration of ammonium pentasulfide versus time.

-

Determine the order of the reaction and the rate constant (k) from the integrated rate laws or by calculating the initial rates at different initial concentrations.

-

Repeat the experiment at different temperatures to determine the activation energy (Eₐ) using the Arrhenius equation.

-

References

- 1. chembk.com [chembk.com]

- 2. Ammonium pentasulfide - Wikipedia [en.wikipedia.org]

- 3. Ammonium sulfide | H8N2S | CID 25519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. Ammonium polysulfide CAS No. 12259-92-6 | Sinoright [sinoright.net]

- 6. US5376749A - Stabilized ammonium polysulfide solutions and process utilizing same - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Ammonium hydrosulfide - Wikipedia [en.wikipedia.org]

- 9. atamankimya.com [atamankimya.com]

- 10. nj.gov [nj.gov]

Exploratory reactions of Ammonium pentasulfide with metal salts

An In-depth Technical Guide on the Exploratory Reactions of Ammonium Pentasulfide with Metal Salts

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and application of ammonium pentasulfide for the preparation of metal sulfides. It includes detailed experimental protocols, data presentation in structured tables, and visualizations of the experimental workflow and reaction pathways.

Introduction

Ammonium pentasulfide, (NH₄)₂S₅, is a yellow crystalline solid that serves as a reactive source of polysulfide ions in solution.[1] It is known to decompose in water and upon heating.[1] The reactions of ammonium pentasulfide with metal salts are primarily precipitation reactions that lead to the formation of metal sulfides. These reactions are of significant interest in materials science for the synthesis of metal sulfide nanoparticles and in analytical chemistry for the separation and identification of metal ions. The general principle involves the reaction of a metal cation with the sulfide or polysulfide anions from ammonium pentasulfide to form an insoluble metal sulfide precipitate. The nature of the resulting metal sulfide can vary depending on the metal, the reaction conditions, and the stoichiometry of the reactants.

Synthesis of Ammonium Pentasulfide

A reliable method for the laboratory-scale synthesis of ammonium pentasulfide is crucial for its use as a reagent.

Experimental Protocol

The synthesis of ammonium pentasulfide can be achieved by reacting hydrogen sulfide with a concentrated ammonia solution in the presence of excess sulfur.[1]

Materials:

-

Concentrated ammonia solution (25%)

-

Hydrogen sulfide gas

-

Powdered sulfur

-

95% Ethanol

-

Diethyl ether

-

Ice

Procedure:

-

Cool 25 mL of concentrated ammonia solution in an ice bath.

-

Saturate the cold ammonia solution with hydrogen sulfide gas.

-

To the resulting ammonium sulfide solution, add another 25 mL of concentrated ammonia.

-

Gently warm the solution to approximately 35°C and stir in 25 g of finely powdered sulfur.

-

Continue stirring for 30-60 minutes until no more sulfur dissolves.

-

Filter the warm, yellow solution into 60 mL of 95% ethanol.

-

Stopper the flask and allow it to stand overnight in a refrigerator to facilitate crystallization.

-

Collect the yellow crystals of ammonium pentasulfide by suction filtration.

-

Wash the crystals with alcohol and then with ether.

-

Dry the product in a vacuum desiccator over calcium oxide.

Quantitative Data

| Parameter | Value | Reference |

| Theoretical Yield | Dependent on starting materials | - |

| Actual Yield | Approximately 40 g | [1] |

| Appearance | Yellow crystals | [1] |

| Molar Mass | 196.38 g/mol | [1] |

General Experimental Protocol for the Reaction of Ammonium Pentasulfide with Metal Salts

The following is a generalized protocol for the synthesis of metal sulfides using ammonium pentasulfide. Specific parameters may need to be optimized for each metal salt.

Experimental Workflow

The overall process for synthesizing and characterizing metal sulfides using ammonium pentasulfide can be visualized as follows:

Caption: General experimental workflow for metal sulfide synthesis.

Detailed Methodology

Materials:

-

Ammonium pentasulfide solution (prepared as in Section 2 or commercially available)

-

Metal salt (e.g., copper(II) sulfate, iron(II) chloride, silver nitrate)

-

Deionized water

-

Appropriate solvent for washing (e.g., water, ethanol)

Procedure:

-

Preparation of Reactant Solutions:

-

Prepare a solution of the chosen metal salt in deionized water at a desired concentration (e.g., 0.1 M).

-

Prepare a fresh solution of ammonium pentasulfide in deionized water. The concentration will depend on the desired stoichiometry.

-

-

Precipitation:

-

Slowly add the ammonium pentasulfide solution to the metal salt solution while stirring vigorously.

-

Observe the formation of a precipitate. The color of the precipitate will be characteristic of the metal sulfide formed.

-

Continue stirring for a set period (e.g., 1-2 hours) at a controlled temperature to ensure complete reaction.

-

-

Isolation and Purification:

-

Separate the precipitate from the solution by centrifugation or vacuum filtration.

-

Wash the collected solid multiple times with deionized water and then with a suitable solvent like ethanol to remove any unreacted precursors and byproducts.

-

Dry the purified metal sulfide product in a vacuum oven at a low temperature to avoid decomposition.

-

Exploratory Reactions with Specific Metal Salts

While detailed quantitative data for reactions with ammonium pentasulfide is scarce in readily available literature, some examples and related reactions provide insight.

Reaction with Silver Nitrate

The reaction of a sulfide source with silver nitrate is a classic precipitation reaction. With ammonium sulfide, the reaction proceeds as follows:

2 AgNO₃(aq) + (NH₄)₂S(aq) → Ag₂S(s) + 2 NH₄NO₃(aq)

This reaction is expected to be similar with ammonium pentasulfide, yielding a black precipitate of silver(I) sulfide.

Logical Reaction Pathway:

Caption: Precipitation of silver sulfide.

Reaction with Copper Salts

The reaction of ammonium pentasulfide with copper(II) salts is expected to produce copper sulfide (CuS), a black precipitate. The exact stoichiometry and potential for forming copper polysulfides would depend on the reaction conditions.

Reaction with Iron Salts

Ammonium pentasulfide can react with iron(II) salts to form iron(II) sulfide (FeS), a black precipitate. The reaction with iron(III) salts is more complex and may result in a mixture of iron sulfides and elemental sulfur due to the reducing nature of the sulfide ions.

Reaction with Gold Salts

Ammonium polysulfides have been investigated for their ability to form gold sulfide complexes and nanoparticles. The reaction is complex and can lead to the formation of Au₂S or Au₂S₃ depending on the oxidation state of the gold and the reaction conditions.

Data Presentation

The following tables summarize expected products and some available quantitative data from related systems.

Table 1: Expected Products of Reactions between Ammonium Pentasulfide and Various Metal Salts

| Metal Salt | Expected Metal Sulfide Product | Appearance of Precipitate |

| Copper(II) Sulfate (CuSO₄) | Copper(II) Sulfide (CuS) | Black |

| Iron(II) Chloride (FeCl₂) | Iron(II) Sulfide (FeS) | Black |

| Silver Nitrate (AgNO₃) | Silver(I) Sulfide (Ag₂S) | Black |

| Gold(III) Chloride (AuCl₃) | Gold(I) Sulfide (Au₂S) / Gold(III) Sulfide (Au₂S₃) | Brown-black |

| Zinc Chloride (ZnCl₂) | Zinc Sulfide (ZnS) | White |

| Cadmium Nitrate (Cd(NO₃)₂) | Cadmium Sulfide (CdS) | Yellow-Orange |

Table 2: Example Quantitative Data from Related Metal Sulfide Syntheses

| Metal Sulfide | Precursors | Yield/Efficiency | Particle Size | Reference |

| CoS | Cobalt salt and Ammonium Sulfide | >99% recovery | - | [2] |

| FeS | FeCl₂·4H₂O and Ammonium dithiocarbamates | 72% | Nanoparticles | [3] |

Note: Data in Table 2 is from reactions using related sulfide sources and is provided for illustrative purposes.

Characterization of Metal Sulfide Products

A suite of analytical techniques is essential for the comprehensive characterization of the synthesized metal sulfide products.

-

X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the metal sulfide.

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To analyze the morphology, particle size, and microstructure of the products.

-

Energy-Dispersive X-ray Spectroscopy (EDX): To confirm the elemental composition and stoichiometry of the metal sulfides.

-

UV-Vis Spectroscopy: To study the optical properties and determine the band gap of the semiconductor metal sulfides.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups and confirm the absence of organic residues.

Conclusion

Ammonium pentasulfide is a versatile reagent for the synthesis of a variety of metal sulfides. While detailed quantitative studies on its reactions with a broad range of metal salts are not extensively documented in recent literature, the general principles of metal sulfide precipitation provide a strong framework for exploratory reactions. The protocols and data presented in this guide offer a solid foundation for researchers to systematically investigate these reactions, optimize synthesis conditions, and characterize the resulting metal sulfide materials for various applications in research and development. Further research is encouraged to fill the existing gaps in the quantitative understanding of these important chemical transformations.

References

A Technical Guide to the Solubility of Azanium Pentasulfide (Ammonium Pentasulfide)

Audience: Researchers, Scientists, and Drug Development Professionals

Core Topic: Solubility of Azanium Pentasulfide in Organic Solvents

Introduction and Compound Identification

Azanium pentasulfide, systematically known as diammonium pentasulfane-1,5-diide, is an inorganic compound with the chemical formula (NH₄)₂S₅.[1] It is the salt formed from two ammonium cations (NH₄⁺) and one pentasulfide anion (S₅²⁻). It is a yellow, crystalline powder.[1]

A critical characteristic of ammonium pentasulfide is its inherent instability. The compound readily decomposes when stored in air or upon slight heating, breaking down into ammonia (NH₃), hydrogen sulfide (H₂S), and elemental sulfur (S).[1][2] It also decomposes in water.[1][2] This instability presents significant challenges for handling and characterization, including the determination of its solubility, and likely accounts for the scarcity of precise, quantitative solubility data in the scientific literature.

Qualitative Solubility in Organic Solvents

| Solvent | Reported Solubility | Source(s) | Notes |

| Ethanol / Alcohol | Soluble | [2][3][4] | Contradictory reports exist. Some sources state it is soluble[2][3][4], while a chemical preparation method uses alcohol to precipitate the compound, suggesting low solubility, especially in the cold.[5] Another source reports it as "almost insoluble in alcohol".[6] |

| Ether | Insoluble / Soluble | [2][3][7] | Reports are contradictory. Some sources claim it is insoluble in ether[2][7], while another claims it is soluble.[3] A preparation protocol uses ether as a wash for the crystalline product, which implies very low solubility.[5] |

| Carbon Disulfide | Insoluble | [2] | One source reports insolubility in CS₂.[2] |

| Toluene | Insoluble | [7] | One source reports insolubility in toluene.[7] |

| Benzene | Insoluble | [7] | One source reports insolubility in benzene.[7] |

| Hexane | Insoluble | [7] | One source reports insolubility in hexane.[7] |

| Liquid Ammonia | Soluble | [2][8] | The compound is reported to be soluble in liquid ammonia.[2][8] |

Note: The contradictions highlight the compound's instability and the difficulty in obtaining reliable physical property measurements. It is strongly recommended that solubility be determined experimentally for the specific solvent and conditions of interest.

Experimental Protocols

Due to the lack of specific published studies on determining ammonium pentasulfide's solubility, a generalized protocol for assessing the solubility of an unstable crystalline solid is provided below. This is followed by a documented synthesis method, which offers practical insight into the compound's behavior in specific solvents.

General Protocol for Solubility Determination of an Unstable Solid

This method is based on the principle of equilibrating a saturated solution containing excess solid and then quantifying the dissolved solute in a sample of the supernatant. All steps should be performed in an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition.

-

Preparation:

-

Add an excess amount of finely powdered ammonium pentasulfide to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel.

-

The vessel should be equipped with a magnetic stirrer.

-

-

Equilibration:

-

Stir the mixture at a constant, controlled temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required should be determined empirically.

-

Visually confirm that excess solid remains to ensure the solution is saturated.

-

-

Phase Separation:

-

Stop stirring and allow the solid to settle.

-

Carefully extract a known volume of the clear supernatant using a pre-heated or pre-cooled syringe fitted with a sub-micron filter (e.g., 0.2 µm PTFE) to prevent aspiration of solid particles. The syringe should be at the same temperature as the solution to avoid premature crystallization or solvent evaporation.

-

-

Quantification:

-

Transfer the filtered supernatant to a pre-weighed container.

-

Evaporate the solvent under a gentle stream of inert gas or under vacuum at a low temperature to prevent decomposition of the solute.

-

Weigh the container with the dry residue. The mass of the dissolved solid can be calculated.

-

Alternatively, a spectroscopic method (e.g., UV-Vis) could be developed if the pentasulfide anion has a distinct chromophore and a calibration curve is prepared.[9]

-

-

Calculation:

-

Express solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Synthesis and Purification Protocol

This protocol, adapted from literature, provides indirect evidence of solubility behavior.[5] The use of alcohol to precipitate the product and alcohol/ether to wash it indicates low solubility in these solvents.

-

Ammonium Sulfide Preparation: Saturate 25 mL of concentrated ammonia with hydrogen sulfide gas while cooling in an ice bath. Add an additional 25 mL of concentrated ammonia.

-

Pentasulfide Formation: Warm the resulting ammonium sulfide solution to approximately 35°C and stir in 25 g of finely powdered sulfur. Continue stirring for 30-60 minutes until no more sulfur dissolves.

-

Precipitation: Filter the warm, yellow solution into 60 mL of 95% alcohol. Stopper the flask and allow it to stand overnight in a refrigerator. This step causes the ammonium pentasulfide to crystallize, indicating its low solubility in cold alcohol.

-

Isolation and Washing: Filter the crystals via suction. Wash the collected crystals first with alcohol and then with ether. This reinforces the low solubility in these solvents, as they are used to remove impurities without dissolving the product.

-

Drying: Dry the final product in a vacuum desiccator.

Visualizations

Chemical Decomposition Pathway

The following diagram illustrates the fundamental instability of ammonium pentasulfide.

Caption: Decomposition pathway of ammonium pentasulfide upon exposure to air or heat.

Experimental Workflow for Solubility Determination

This diagram outlines the general steps for experimentally measuring the solubility of a compound like ammonium pentasulfide.

Caption: A generalized workflow for the experimental determination of solid-liquid solubility.

Synthesis and Purification Workflow

This diagram illustrates the key steps in the synthesis of ammonium pentasulfide, which provides clues about its solubility.

Caption: Workflow for the synthesis of ammonium pentasulfide, highlighting steps relevant to solubility.

References

- 1. Ammonium pentasulfide - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Ammonium hydrosulfide - Wikipedia [en.wikipedia.org]

- 5. prepchem.com [prepchem.com]

- 6. Ammonium sulfide CAS#: 12135-76-1 [m.chemicalbook.com]

- 7. atamankimya.com [atamankimya.com]

- 8. chembk.com [chembk.com]

- 9. Ammonium sulfide ((NH4)2(S5)) | 12135-77-2 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Safe Handling of Solid Ammonium Pentasulfide in a Laboratory Setting

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for solid ammonium pentasulfide, a compound requiring careful management in a laboratory environment due to its inherent instability and toxicity. The following sections detail the hazards, necessary precautions, and emergency procedures to ensure the safety of laboratory personnel.

Hazard Identification and Classification

Ammonium pentasulfide ((NH₄)₂S₅) is a yellow crystalline solid that is highly reactive and possesses significant health hazards. It is crucial to understand its properties to handle it safely.

-

Physical and Chemical Hazards: The compound is unstable and decomposes when exposed to air, heat, or moisture.[1] This decomposition releases toxic and flammable gases, including ammonia (NH₃) and hydrogen sulfide (H₂S), as well as elemental sulfur.[1][2] In a sealed container, it melts at approximately 95°C to form a red liquid.[1][2] It is combustible, and its vapors can form explosive mixtures with air.[2] Upon combustion, it produces toxic nitrogen oxides and sulfur oxides.[2]

-

Health Hazards: Ammonium pentasulfide is classified as highly toxic and corrosive.[2] Contact can cause severe burns to the skin and eyes, with a risk of serious eye damage or blindness.[3][4] Inhalation of its dust or decomposition products is toxic and can cause severe irritation to the respiratory tract, potentially leading to conditions such as pulmonary edema.[4][5] Ingestion is also toxic and can cause severe burns to the gastrointestinal tract.[2][4]

Quantitative Safety Data

The following table summarizes the key quantitative data for ammonium pentasulfide to provide a quick reference for risk assessment.

| Property | Value | Source(s) |

| Chemical Formula | (NH₄)₂S₅ | [1] |

| Molar Mass | 196.38 g/mol | [1][2] |

| Appearance | Yellow to orange-yellow crystalline powder | [1][2] |

| Density | 1.6 g/cm³ | [1] |

| Melting Point | 95°C (in a sealed ampoule), 115°C (with decomposition) | [1][2][6] |

| Solubility | Decomposes in water; Soluble in ethanol and ammonia; Insoluble in ether and carbon disulfide. | [1][2] |

| Acute Toxicity (Oral) | LD50 (rat): 152 mg/kg | [2] |

| Acute Toxicity (Dermal) | LD50 (rabbit): 1790 mg/kg | [2] |

| Flash Point | 32°C (for a 22% solution) | [7] |

| Flammability Limits | Lower: 4%, Upper: 46% (for ammonium sulfide solution) | [7][8] |

Experimental and Handling Protocols

Given the hazardous nature of solid ammonium pentasulfide, strict adherence to handling and storage protocols is mandatory.

3.1. Handling Procedures

-

All manipulations of solid ammonium pentasulfide must be conducted within a certified chemical fume hood to control exposure to its decomposition products (ammonia and hydrogen sulfide).[9]

-

Use explosion-proof electrical and ventilating equipment.[3][7]

-

All equipment used for handling must be properly grounded and bonded to prevent static discharge, which could be an ignition source.[3][7]

-

Avoid contact with skin, eyes, and clothing.[3][10] Do not breathe dust or vapors.[10][11]

-

Wash hands thoroughly after handling.[7]

-

Keep the compound away from heat, sparks, open flames, and other ignition sources.[3]

3.2. Storage Requirements

-

Store in a cool, dry, well-ventilated area, away from direct sunlight.[2][12]

-

Keep containers tightly closed to prevent decomposition from exposure to air and moisture.[7] Storing under an inert atmosphere, such as nitrogen, is recommended.

-

Store separately from incompatible materials, especially acids and strong oxidizing agents.[2][7][13]

-

Store in a dedicated flammables cabinet.[7]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling solid ammonium pentasulfide.

-

Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes and dust.[9][11]

-

Skin Protection: Wear flame-retardant and chemical-resistant gloves (e.g., nitrile rubber, inspect before use), a lab coat, and closed-toe shoes.[11] For larger quantities or increased risk of exposure, a full chemical-resistant suit may be necessary.[11]

-

Respiratory Protection: In case of insufficient ventilation or the potential for exceeding exposure limits, a NIOSH/MSHA-approved respirator with appropriate cartridges for ammonia and hydrogen sulfide must be used.[9][11]

Reactivity and Decomposition

Understanding the reactivity and decomposition pathways of ammonium pentasulfide is critical for safe handling.

-

Decomposition: The solid compound is unstable and decomposes upon exposure to air or slight heating, breaking down into ammonia, hydrogen sulfide, and elemental sulfur.[1] (NH₄)₂S₅ → 2NH₃ + H₂S + 4S[1]

-

Reaction with Acids: It reacts with acids to release highly toxic and flammable hydrogen sulfide gas.[2][13]

-

Reaction with Oxidizers: It can react violently with strong oxidizing agents.[13]

-

Corrosivity: It is corrosive to copper, zinc, and their alloys.[8]

References

- 1. Ammonium pentasulfide - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. chemicalproductscorp.com [chemicalproductscorp.com]

- 5. westliberty.edu [westliberty.edu]

- 6. Ammonium hydrosulfide - Wikipedia [en.wikipedia.org]

- 7. archpdfs.lps.org [archpdfs.lps.org]

- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.dk [fishersci.dk]

- 11. nano.pitt.edu [nano.pitt.edu]

- 12. chemos.de [chemos.de]

- 13. atamankimya.com [atamankimya.com]

Methodological & Application

Application Notes & Protocols: A Generalized Approach for the Synthesis of Metal Sulfide Nanoparticles Using Ammonium Pentasulfide

Disclaimer: Extensive literature searches did not yield specific, established experimental protocols for the synthesis of metal sulfide nanoparticles using ammonium pentasulfide as the sulfur source. The following protocol is a generalized, hypothetical procedure derived from common nanoparticle synthesis methodologies (e.g., co-precipitation and solvothermal methods) and is based on the known chemical properties of ammonium pentasulfide. Researchers should treat this as a starting point and may need to optimize the parameters for their specific metal sulfide system.

Ammonium pentasulfide ((NH₄)₂S₅) is a sulfur-rich compound that can serve as a potent sulfurizing agent.[1] However, its instability, particularly its tendency to decompose in water and upon heating, presents challenges for its use in conventional aqueous synthesis routes.[1][2] This protocol outlines a suggested approach for the synthesis of metal sulfide nanoparticles, such as Cadmium Sulfide (CdS) or Zinc Sulfide (ZnS), using ammonium pentasulfide in a non-aqueous or mixed solvent system to mitigate its rapid decomposition.

Overview of the Synthetic Approach

This protocol employs a solvothermal or hot-injection method, which offers better control over nanoparticle nucleation and growth. A solution of a metal precursor (e.g., metal acetate or metal chloride) is prepared in a high-boiling point solvent. A solution of ammonium pentasulfide is then introduced at an elevated temperature to initiate the reaction and form the metal sulfide nanoparticles. A capping agent is used to control the particle size and prevent agglomeration.

Experimental Parameters

The following table summarizes the key experimental parameters for the proposed synthesis of metal sulfide nanoparticles using ammonium pentasulfide.

| Parameter | Value | Notes |

| Metal Precursor | Cadmium Acetate or Zinc Acetate | 0.1 M solution in a suitable solvent. |

| Sulfur Precursor | Ammonium Pentasulfide ((NH₄)₂S₅) | 0.1 M solution in a suitable solvent (e.g., ethanol or a mixture of oleylamine and a non-polar solvent). |

| Solvent | Oleylamine, 1-Octadecene, Ethanol | A high-boiling point, coordinating solvent is recommended to control particle growth. Ethanol can be used for lower temperature routes. |

| Capping Agent | Oleylamine, Oleic Acid, Thiol compounds | The choice of capping agent will influence the size, shape, and stability of the nanoparticles. |

| Reaction Temperature | 80 - 200 °C | The temperature will affect the reaction kinetics and the crystallinity of the resulting nanoparticles. |

| Reaction Time | 30 - 120 minutes | The reaction time influences the growth and size distribution of the nanoparticles. |

| Atmosphere | Inert (Nitrogen or Argon) | An inert atmosphere is crucial to prevent oxidation of the precursors and the resulting nanoparticles. |

| Post-synthesis Washing | Ethanol, Methanol, Acetone | Washing is necessary to remove unreacted precursors and excess capping agent. |

Detailed Experimental Protocol

3.1. Materials and Reagents

-

Metal Precursor (e.g., Cadmium Acetate dihydrate, Zinc Acetate dihydrate)

-

Ammonium Pentasulfide ((NH₄)₂S₅)

-

Solvent (e.g., Oleylamine, 1-Octadecene, Anhydrous Ethanol)

-

Capping Agent (e.g., Oleic Acid)

-

Washing Solvents (e.g., Methanol, Acetone)

-

Three-neck round-bottom flask

-

Condenser

-

Thermometer or thermocouple

-

Magnetic stirrer with hotplate

-

Schlenk line or glovebox for inert atmosphere control

-

Centrifuge

3.2. Preparation of Precursor Solutions

-

Metal Precursor Solution: In a glovebox or under an inert atmosphere, dissolve the metal precursor (e.g., 0.1 mmol of Cadmium Acetate dihydrate) in a suitable solvent (e.g., 10 mL of oleylamine) in a three-neck flask.

-

Sulfur Precursor Solution: In a separate vial inside a glovebox, dissolve ammonium pentasulfide (0.1 mmol) in a suitable solvent (e.g., 5 mL of oleylamine or anhydrous ethanol).

3.3. Synthesis Procedure (Hot-Injection Method)

-

Set up the three-neck flask containing the metal precursor solution with a condenser, a thermometer, and a septum for injection.

-

Heat the metal precursor solution to the desired reaction temperature (e.g., 150 °C) under vigorous stirring and a continuous flow of inert gas (Nitrogen or Argon).

-

Once the temperature is stable, rapidly inject the ammonium pentasulfide solution into the hot metal precursor solution using a syringe.

-

A color change should be observed, indicating the formation of metal sulfide nanoparticles.

-

Maintain the reaction at the set temperature for a specific duration (e.g., 60 minutes) to allow for nanoparticle growth and crystallization.

-

After the reaction is complete, cool the flask to room temperature.

3.4. Isolation and Purification of Nanoparticles

-

Add an excess of a polar solvent (e.g., ethanol or methanol) to the reaction mixture to precipitate the nanoparticles.

-

Separate the nanoparticles from the solution by centrifugation (e.g., 8000 rpm for 10 minutes).

-

Discard the supernatant and re-disperse the nanoparticle pellet in a small amount of a non-polar solvent (e.g., toluene or hexane).

-

Repeat the precipitation and centrifugation steps at least two more times to ensure the removal of unreacted precursors and excess capping agents.

-

After the final wash, dry the purified nanoparticles under vacuum for further characterization.

Characterization

The synthesized metal sulfide nanoparticles can be characterized by various techniques to determine their size, morphology, crystal structure, and optical properties. These techniques include:

-

Transmission Electron Microscopy (TEM): To visualize the size, shape, and morphology of the nanoparticles.

-

X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the nanoparticles.

-

UV-Vis Spectroscopy: To analyze the optical properties and determine the band gap of the nanoparticles.

-

Energy-Dispersive X-ray Spectroscopy (EDX): To confirm the elemental composition of the synthesized nanoparticles.

Safety Precautions

-

Ammonium pentasulfide is unstable and can decompose to release ammonia and hydrogen sulfide, both of which are toxic and corrosive gases.[1][2] All manipulations should be performed in a well-ventilated fume hood or a glovebox.

-

Metal precursors, especially cadmium compounds, are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The use of hot solvents requires caution to prevent burns and fires.

Visual Representation of the Experimental Workflow

Caption: A flowchart illustrating the key steps in the proposed synthesis of metal sulfide nanoparticles.

References

Application Notes and Protocols for Thin Film Deposition with (NH₄)₂S₅ Precursor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the deposition of thin films using an ammonium pentasulfide ((NH₄)₂S₅) precursor. It is intended for researchers and professionals in materials science, chemistry, and drug development who are interested in fabricating sulfur-based thin films for various applications. The protocols outlined below are generalized and may require optimization for specific substrates and desired film properties.

Introduction

Ammonium pentasulfide ((NH₄)₂S₅) is a versatile sulfur precursor that can be utilized for the deposition of a wide range of metal sulfide thin films. These films are of significant interest for applications in electronics, optoelectronics, catalysis, and as protective coatings. This document details two common deposition techniques, Chemical Bath Deposition (CBD) and Spin Coating, providing step-by-step protocols, safety precautions, and characterization methods.

Safety Precautions

Ammonium sulfide solutions are corrosive and can cause severe skin burns and eye damage.[1] All handling of (NH₄)₂S₅ and its solutions should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] In case of contact, rinse the affected area immediately with plenty of water for at least 15 minutes and seek medical attention.[1][2] Store (NH₄)₂S₅ in a tightly closed container in a cool, dry, and well-ventilated area, away from oxidizing agents and acids.[3]

Precursor Solution Preparation

A stable (NH₄)₂S₅ precursor solution is crucial for achieving uniform and high-quality thin films.

Materials:

-

Ammonium sulfide ((NH₄)₂S, 20-24% solution in water)